molecular formula C19H25NO2 B8107323 (S)-2-(DIBENZYLAMINO)PENTANE-1,5-DIOL

(S)-2-(DIBENZYLAMINO)PENTANE-1,5-DIOL

Cat. No.: B8107323
M. Wt: 299.4 g/mol
InChI Key: STMJXJLQFBAPTD-IBGZPJMESA-N
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Description

(S)-2-(DIBENZYLAMINO)PENTANE-1,5-DIOL is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a dibenzylamino group attached to a pentanediol backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(DIBENZYLAMINO)PENTANE-1,5-DIOL typically involves the reaction of dibenzylamine with a suitable chiral precursor. One common method is the reduction of a corresponding ketone or aldehyde using a chiral reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods ensure high yields and purity of the compound, making it suitable for further applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(DIBENZYLAMINO)PENTANE-1,5-DIOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Nucleophiles such as halides or amines in the presence of base catalysts.

Major Products: The major products formed from these reactions include various chiral intermediates and derivatives that are useful in further synthetic applications.

Scientific Research Applications

(S)-2-(DIBENZYLAMINO)PENTANE-1,5-DIOL has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme-catalyzed reactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of (S)-2-(DIBENZYLAMINO)PENTANE-1,5-DIOL involves its interaction with specific molecular targets. The dibenzylamino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s chiral nature allows it to selectively bind to chiral centers in biological molecules, affecting their function and activity.

Comparison with Similar Compounds

  • ®-2-(Dibenzylamino)-1,5-pentanediol
  • (S)-2-(Dibenzylamino)-1,4-butanediol
  • (S)-2-(Dibenzylamino)-1,6-hexanediol

Comparison: (S)-2-(DIBENZYLAMINO)PENTANE-1,5-DIOL is unique due to its specific chiral configuration and the length of its carbon chain. Compared to its analogs, it offers distinct reactivity and binding properties, making it particularly valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

(2S)-2-(dibenzylamino)pentane-1,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c21-13-7-12-19(16-22)20(14-17-8-3-1-4-9-17)15-18-10-5-2-6-11-18/h1-6,8-11,19,21-22H,7,12-16H2/t19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMJXJLQFBAPTD-IBGZPJMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@@H](CCCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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